{[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
CAS No.:
Cat. No.: VC13303281
Molecular Formula: C21H18O7
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18O7 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid |
| Standard InChI | InChI=1S/C21H18O7/c1-12-20(13-3-6-16-18(9-13)26-8-2-7-25-16)21(24)15-5-4-14(10-17(15)28-12)27-11-19(22)23/h3-6,9-10H,2,7-8,11H2,1H3,(H,22,23) |
| Standard InChI Key | PZJGVPHFTYFPGW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC4=C(C=C3)OCCCO4 |
| Canonical SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC4=C(C=C3)OCCCO4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound integrates a 3,4-dihydro-2H-1,5-benzodioxepin moiety fused to a 2-methyl-4-oxochromen scaffold, further functionalized by an acetic acid group via an ether linkage. The benzodioxepin component consists of a seven-membered oxygen-containing ring fused to a benzene system, while the chromene segment features a bicyclic structure with a ketone at position 4. The acetic acid substituent introduces potential for hydrogen bonding and ionic interactions, critical for molecular recognition in biological systems.
Molecular Data
Key identifiers and physicochemical properties are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetic acid |
| Molecular Formula | CHO |
| Molecular Weight | 382.4 g/mol |
| SMILES | CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)O)C3=CC4=C(C=C3)OCCCO4 |
| InChI Key | PZJGVPHFTYFPGW-UHFFFAOYSA-N |
| PubChem CID | 984094 |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 7 (ether, ketone, carboxylic acid) |
| Topological Polar Surface Area | 94.8 Ų |
The molecular weight and polar surface area suggest moderate solubility in polar aprotic solvents, while the logP value (estimated at ~2.5) indicates potential membrane permeability .
Synthetic Pathways and Analytical Characterization
Spectroscopic Signatures
Hypothetical analytical data based on structural analogs:
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IR Spectroscopy: Strong absorption bands at ~1700 cm (ketone C=O), ~1250 cm (ether C-O), and ~3000 cm (carboxylic acid O-H).
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H NMR: Key signals include a singlet for the methyl group (δ 2.1–2.3 ppm), aromatic protons (δ 6.5–7.5 ppm), and diastereotopic protons from the benzodioxepin’s ethylene groups (δ 3.8–4.2 ppm) .
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MS (ESI-): Predominant [M-H] ion at m/z 381.
| Application | Rationale |
|---|---|
| Anticancer Agents | Chromene derivatives inhibit angiogenesis and induce apoptosis in tumor models. |
| Neuroprotective Therapeutics | Benzodioxepin’s affinity for CNS targets could mitigate neurodegenerative pathways. |
| Topical Anti-Inflammatories | Carboxylic acid group facilitates formulation as gels/creams for localized delivery. |
Future Research Directions
Priority Investigations
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ADMET Profiling: Assess absorption, metabolism, and acute toxicity in preclinical models.
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Target Identification: High-throughput screening against kinase libraries and GPCR panels.
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Formulation Optimization: Prodrug development to enhance oral bioavailability.
Collaborative Opportunities
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Academic Partnerships: Crystallographic studies to resolve 3D conformation and binding modes.
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Industrial Alliances: Scale-up synthesis for lead optimization and patent filing.
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